molecular formula C7H8FNO2 B591755 (5-Fluoro-2-methoxypyridin-3-yl)methanol CAS No. 874822-98-7

(5-Fluoro-2-methoxypyridin-3-yl)methanol

Cat. No. B591755
M. Wt: 157.144
InChI Key: WLQOYKNNKFBSOK-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxypyridin-3-yl)methanol, also known as 5-fluoro-2-methoxy-pyridin-3-ol, is a synthetic organic compound of the pyridine class. It is a colorless liquid that is soluble in both water and organic solvents. This compound has been studied for its potential use in a variety of scientific and medical applications, including drug synthesis, drug delivery, and medical imaging.

Scientific Research Applications

Synthesis and Chemical Reactions

(5-Fluoro-2-methoxypyridin-3-yl)methanol has been utilized in various chemical syntheses and reactions. For instance, it has been involved in the stereoselective synthesis of difunctionalized-2-azabicyclohexanes, which are significant in medicinal chemistry. These compounds, containing 5-anti-fluoro or hydroxyl groups, are synthesized using methods like Selectfluor and Deoxo-Fluor-mediated rearrangements, showcasing the compound's versatility in chemical transformations (Krow et al., 2004).

Fluorination and Derivative Formation

The compound also plays a role in the fluorination of organic molecules. Research demonstrates its involvement in the formation of derivatives like hydroindolenones and hydroquinolenones through oxidation reactions. These derivatives are obtained by oxidation of open-chain phenols with specific reagents, followed by intramolecular conjugate additions, indicating the compound's applicability in creating complex organic structures (Karam et al., 1999).

Application in Nucleoside Synthesis

Another significant application is in the synthesis of pyridine nucleosides related to 5-fluorouracil. This process involves multiple steps, including the conversion of 5-fluoro-2-methoxypyridine to various derivatives through a series of reactions. These derivatives are crucial in the development of nucleoside analogs, which have potential therapeutic applications (Nesnow & Heidelberger, 1973).

Catalysis and Reaction Enhancement

Furthermore, (5-Fluoro-2-methoxypyridin-3-yl)methanol has been used to enhance specific chemical reactions. For instance, fluorinated alcohols, including this compound, enable olefin epoxidation by H2O2. This process occurs under mild conditions without additional catalysts, suggesting the compound's role as a facilitator in organic reactions (de Visser et al., 2003).

properties

IUPAC Name

(5-fluoro-2-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQOYKNNKFBSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660523
Record name (5-Fluoro-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-methoxypyridin-3-yl)methanol

CAS RN

874822-98-7
Record name (5-Fluoro-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-fluoro-2-methoxy-nicotinic acid methyl ester (35, 10 g, 54.0 mmol) in 200 mL of tetrahydrofuran, lithium aluminum hydride (81 mL, 1 M in tetrahydrofuran, 81 mmol) was added dropwise at −78° C. and stirred for several hours. The reaction was quenched with dropwise addition of 3 mL water, 3 mL of 15% aqueous sodium hydroxide, and 10 mL of water sequentially, then 200 mL of methyl t-butyl ether was added. Solids were filtered out and the filtrate concentrated under vacuum to provide the desired compound as a white solid (36, 8 g, 50.9 mmol, 94%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
94%

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